2-Hydroxy-4,6-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a benzaldehyde derivative characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-4,6-dimethylbenzaldehyde involves the reaction of 3,5-dimethylphenol with dichloromethane and dichloromethyl methyl ether in the presence of titanium tetrachloride as a catalyst. The reaction is carried out at low temperatures (0°C) and involves multiple steps, including warming the solution to room temperature and further to 35°C. The final product is obtained by steam distillation and extraction with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-Hydroxy-4,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-iodo-5-methylbenzaldehyde
- 2,4-Dihydroxy-3,6-dimethylbenzaldehyde
- 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde
Uniqueness
2-Hydroxy-4,6-dimethylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and applications. Its distinct structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-hydroxy-4,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGLKIFRNFPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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